2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone
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Overview
Description
2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone is a chemical compound with the molecular formula C21H26N2O3. It is known for its complex structure, which includes a phenylpiperazine moiety and a hydroxypropoxy group attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperazine with epichlorohydrin to form an intermediate, which is then reacted with 2’-hydroxyacetophenone under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a pharmacological agent, particularly in the context of its affinity for serotonin and dopamine receptors.
Biology: The compound’s interactions with various biological targets make it a candidate for studying receptor-ligand interactions and signal transduction pathways.
Mechanism of Action
The mechanism of action of 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The phenylpiperazine moiety is known to bind to these receptors, modulating their activity and influencing neurotransmitter release . This interaction can affect various physiological processes, including mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: An atypical antipsychotic with a similar phenylpiperazine structure.
Buspirone: An anxiolytic agent that also contains a phenylpiperazine moiety.
Uniqueness
What sets 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone apart is its specific combination of functional groups, which confer unique pharmacological properties. Unlike aripiprazole and buspirone, this compound has a hydroxypropoxy group attached to the acetophenone backbone, potentially offering different receptor binding profiles and therapeutic effects.
Properties
CAS No. |
63990-85-2 |
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Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C21H26N2O3/c1-17(24)20-9-5-6-10-21(20)26-16-19(25)15-22-11-13-23(14-12-22)18-7-3-2-4-8-18/h2-10,19,25H,11-16H2,1H3 |
InChI Key |
YZCWLXAKCWCVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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